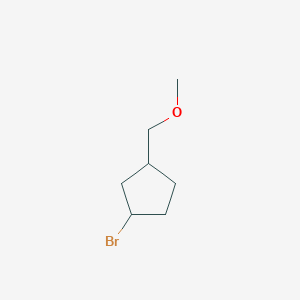
1-Bromo-3-(methoxymethyl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(methoxymethyl)cyclopentane is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Bromo-3-(methoxymethyl)cyclopentane is a substituted cyclopentane compound characterized by the presence of a bromine atom and a methoxymethyl group attached to the cyclopentane ring. Its molecular formula is C7H11BrO, with a molecular weight of approximately 187.07 g/mol. This compound has garnered interest in organic synthesis due to its unique structural features, which can influence its biological activity and potential applications in medicinal chemistry.
Structure and Properties
The structural configuration of this compound significantly influences its reactivity and interaction with biological systems. The cyclopentane ring provides a rigid framework, while the bromine and methoxymethyl substituents can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.
| Property | Value |
|---|---|
| Molecular Formula | C7H11BrO |
| Molecular Weight | 187.07 g/mol |
| Functional Groups | Bromine, Methoxymethyl |
| Structural Type | Substituted Cyclopentane |
Synthesis
This compound can be synthesized through several methods, including nucleophilic substitution reactions where bromocyclopentanes react with methanol under acidic conditions. This synthetic versatility allows for the production of derivatives that can enhance biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, halogenated cyclopentanes have been shown to inhibit bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of various substituted cyclopentanes on cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity against human cancer cell lines, indicating a possible avenue for further research.
The mechanism by which halogenated cyclopentanes exert their biological effects may involve interactions with cellular membranes or specific enzyme inhibition. For example, the presence of bromine can enhance lipophilicity, allowing better membrane penetration and potentially leading to increased bioactivity.
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial properties of various halogenated compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Although this compound was not specifically tested, its structural similarity suggests it may possess comparable activity.
- Cytotoxicity in Cancer Research : In research focusing on cyclopentane derivatives, compounds were assessed for their ability to induce apoptosis in cancer cells. The findings indicated that modifications to the cyclopentane structure could enhance cytotoxic effects, warranting further exploration of this compound in this context.
特性
IUPAC Name |
1-bromo-3-(methoxymethyl)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-5-6-2-3-7(8)4-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKAGFBDXZJERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536410-48-6 |
Source


|
| Record name | 1-bromo-3-(methoxymethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













